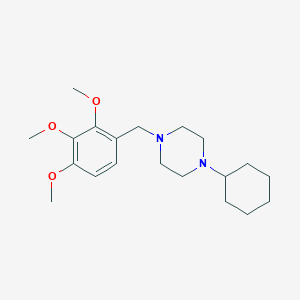
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine, also known as CF3-pyridine, is a pyridine-based compound that has gained significant attention in scientific research due to its unique properties. CF3-pyridine is a highly reactive compound that can be synthesized through various methods.
Scientific Research Applications
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has also been studied for its potential as a catalyst in organic reactions.
Mechanism of Action
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a highly reactive compound that can undergo various chemical reactions. It can act as a nucleophile or an electrophile, depending on the reaction conditions. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has been shown to undergo reactions with various functional groups, including aldehydes, ketones, and carboxylic acids.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can bind to certain receptors in the brain and modulate their activity. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has also been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has several advantages for lab experiments, including its high reactivity and versatility. It can be used as a building block in the synthesis of various compounds and as a catalyst in organic reactions. However, 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a highly reactive compound that requires careful handling and storage. It can also be difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine. One area of research is the development of new synthetic methods for 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine and its derivatives. Another area of research is the study of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine's potential as a catalyst in organic reactions. Additionally, further studies are needed to understand the biochemical and physiological effects of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine and its potential as a therapeutic agent.
Synthesis Methods
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethyl lithium and 2-chlorophenol with sodium hydride. Another method involves the reaction of 2-chloropyridine with trifluoromethyl iodide and 2-chlorophenol with potassium carbonate. The synthesis of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
properties
IUPAC Name |
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-9-3-1-2-4-10(9)18-11-6-5-8(7-17-11)12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEYZBDMMWHPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)
![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)

